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Compound of Interest

Compound Name: Ononitol

CAS No.: 3559-00-0

Cat. No.: B600650 Get Quote

Executive Summary
This application note details the utility of (+)-Ononitol (4-O-methyl-myo-inositol) as a high-

value chiral building block (chiron) in the synthesis of complex cyclitols, specifically D-Pinitol

and D-chiro-inositol derivatives.[1] Unlike myo-inositol, which is a meso compound requiring

desymmetrization, (+)-Ononitol provides inherent optical activity derived from the natural chiral

pool (isolated from Leguminosae).[1] This guide provides strategic analysis, detailed chemical

protocols for the conversion of Ononitol to high-value insulin mimetics, and workflows for its

use in phosphoinositide research.

Strategic Analysis: Why Ononitol?
The Chirality Advantage
Myo-inositol is the most abundant cyclitol but suffers from being a meso compound (achiral)

due to its plane of symmetry.[1] To use myo-inositol in asymmetric synthesis, one must perform

tedious desymmetrization or optical resolution steps.[1]

(+)-Ononitol bypasses this bottleneck.[1]

Structure: 1D-4-O-methyl-myo-inositol.[1]

Symmetry Breaking: The methylation at the C4 position breaks the plane of symmetry of the

myo-inositol core, rendering the molecule optically active.
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Chiral Pool Utility: It serves as a pre-resolved scaffold for synthesizing D-chiro-inositol (DCI)

and D-Pinitol, both of which are critical pharmacophores for type 2 diabetes therapeutics

(insulin second messengers).[1]

Structural Properties & Reactivity
Property Specification Application Relevance

IUPAC Name 1D-4-O-methyl-myo-inositol
Defines absolute

stereochemistry.[1]

Stereochemistry
Chiral (

symmetry)

Eliminates need for

asymmetric catalysis.[1]

Conformation Chair (flexible)
Allows for regioselective

protection.[1]

Key Functionality 4-O-Methyl ether

Acts as a permanent

protecting group or

regiodirecting group.[1]

Core Workflow: Synthesis of D-Pinitol from (+)-
Ononitol[1]
Objective: Convert (+)-Ononitol (myo-configuration) to D-Pinitol (chiro-configuration) via C-3

epimerization. Mechanism: Oxidation-Reduction sequence (Chemical Biomimicry).[1]

Pathway Visualization
The following diagram illustrates the stereochemical inversion required to convert the myo

scaffold to the chiro scaffold.
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Figure 1: Chemo-enzymatic inspired pathway for the conversion of Ononitol to Pinitol via

inversion of configuration.

Detailed Experimental Protocol
Reagents Required:

(+)-Ononitol (Starting Material)[1][2]

2,2-Dimethoxypropane (DMP) / p-TsOH (Protection)[1]

Oxalyl chloride / DMSO (Swern Oxidation)

Sodium Borohydride (

) or L-Selectride (Reduction)[1]

Step 1: Selective Protection (Acetonide Formation)

Dissolve (+)-Ononitol (1.0 eq) in dry DMF.[1]
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Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (

-TsOH).

Stir at 60°C for 4 hours. The thermodynamic product favors the trans-acetonide bridging the

cis-diols where possible, leaving the C3-hydroxyl (adjacent to the methyl group) or specific

axial hydroxyls accessible depending on conditions.[1]

Checkpoint: Verify formation of the di-isopropylidene derivative via TLC (Visualization: CAM

stain).

Step 2: Oxidation to Inosose (Ketone) Rationale: Direct displacement of hydroxyls on inositol

rings is difficult due to steric hindrance.[1] Oxidation to a ketone flattens the ring geometry,

allowing nucleophilic attack from the less hindered face.

Perform a standard Swern Oxidation:

Cool oxalyl chloride (1.2 eq) in DCM to -78°C.[1]

Add DMSO (2.4 eq) dropwise; stir 15 min.

Add the Protected Ononitol (from Step 1) in DCM dropwise.[1]

Stir 30 min, then add

(5.0 eq) and warm to room temperature.

Isolate the ketone intermediate (inosose) via aqueous workup and flash chromatography.[1]

Step 3: Stereoselective Reduction (Inversion) Rationale: Reduction of the ketone will occur

from the least hindered face.[1] If the axial position is hindered by the acetonide, the hydride

attacks equatorially, pushing the new hydroxyl into the axial position (Inversion).

Dissolve the inosose intermediate in dry THF/MeOH (1:1).

Add

(2.0 eq) at 0°C. (Note: For higher stereoselectivity, bulky hydrides like L-Selectride at -78°C
are recommended).
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Quench with saturated

.

Deprotection: Treat the crude product with 80% acetic acid or TFA/Water to remove

acetonide groups.[1]

Purification: Recrystallize from Ethanol/Water to yield D-Pinitol.

Application 2: Synthesis of Phosphoinositide
Analogs
Ononitol is uniquely suited for synthesizing Phosphatidylinositol (PI) analogs where the 4-

position is permanently "blocked" or modified.[1]

Workflow for 4-O-Methyl-PI Synthesis
In signal transduction, the phosphorylation of the C4 position of phosphatidylinositol is a critical

step (mediated by PI4K).[1] Ononitol derivatives act as competitive inhibitors or metabolic

probes because the C4-methoxy group cannot be phosphorylated.[1]

Protocol Summary:

Global Protection: Benzylate free hydroxyls of Ononitol.[1]

Selective Deprotection: Selectively cleave the C1-anomeric protecting group (often using an

allyl ether at C1 for orthogonality).[1]

Phosphorylation: Couple the C1-OH with a phosphoramidite lipid tail (e.g., di-O-hexadecyl-

glycerol phosphoramidite).[1]

Oxidation: Oxidize P(III) to P(V) using

-BuOOH.[1]

Final Deprotection: Hydrogenolysis (

, Pd/C) to remove benzyl groups.[1]
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Result: A synthetic PI analog that mimics the membrane lipid but is inert to PI-4-Kinase activity.

[1]

Troubleshooting & Critical Parameters
(Trustworthiness)

Issue Probable Cause Corrective Action

Low Yield in Step 1

(Protection)

Incomplete reaction or

hydrolysis.[1]

Use anhydrous DMF and

freshly distilled DMP.[1] Ensure

reaction is kept dry (molecular

sieves).

Lack of Inversion (Step 3)
Hydride attack from wrong

face.[1]

Switch from

(small) to L-Selectride (bulky).

[1] Lower temperature to -78°C

to maximize kinetic control.

Racemization Retro-aldol during oxidation.[1]

Avoid basic conditions for

prolonged periods during the

Swern workup.[1] Use Dess-

Martin Periodinane (DMP) as a

milder alternative.[1]

Solubility Issues Ononitol is highly polar.[1]

Do not use pure DCM for initial

reactions.[1] Use DMF or

DMSO. For workups,

continuous extraction with

EtOAc may be required.[1]
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Disclaimer:This protocol involves the use of hazardous chemicals (Oxalyl chloride, Triflic acid).

[1] All procedures should be performed in a fume hood by trained personnel wearing

appropriate PPE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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